

Application Notes and Protocols: Sequential Extraction of Cobalt and Uranium in Soil Samples

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Compound of Interest

Compound Name: Cobalt;uranium

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Introduction

Sequential extraction is a widely used analytical technique to partition heavy metals and radionuclides in soils and sediments into different geochemical fractions. This partitioning provides valuable insights into the mobility, bioavailability, and potential environmental risk associated with contaminants. The following application note details a robust sequential extraction protocol for the determination of cobalt (Co) and uranium (U) in soil samples. This protocol is a synthesized method based on the well-established Tessier and Community Bureau of Reference (BCR) procedures, adapted for the simultaneous analysis of both elements.^{[1][2][3][4]} The operational definitions of the fractions help in understanding the potential for mobilization of these elements under varying environmental conditions.

Principles of Sequential Extraction

The protocol involves the successive leaching of a soil sample with a series of reagents of increasing strength. Each step targets a specific soil phase, thereby releasing the associated metals. The fractions are operationally defined as:

- F1: Exchangeable and Carbonate Bound: Metals loosely bound to the soil surface and associated with carbonates. This fraction is considered the most mobile and readily

bioavailable.

- F2: Reducible Fraction (Bound to Fe-Mn Oxides): Metals associated with iron and manganese oxides, which are stable under oxidizing conditions but can be released under reducing conditions.
- F3: Oxidizable Fraction (Bound to Organic Matter and Sulfides): Metals bound to organic matter and sulfides. These metals can be released upon the degradation of organic matter or oxidation of sulfides.
- F4: Residual Fraction: Metals incorporated into the crystal lattice of primary and secondary minerals. This fraction is the most stable and is generally considered non-bioavailable.

Experimental Protocol

This protocol is designed for a 1-gram dry weight soil sample. All extractions should be performed in polypropylene centrifuge tubes to minimize contamination.[\[1\]](#)

3.1. Reagents

- Fraction 1 (F1): 0.1 M Acetic Acid (CH_3COOH)
- Fraction 2 (F2): 0.5 M Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) in 0.5 M Nitric Acid (HNO_3)
- Fraction 3 (F3): 8.8 M Hydrogen peroxide (H_2O_2), followed by 1.0 M Ammonium acetate ($\text{CH}_3\text{COONH}_4$) adjusted to pH 2 with nitric acid.
- Fraction 4 (F4): Aqua Regia (3:1 mixture of concentrated HCl and HNO_3) or a mixture of hydrofluoric and perchloric acids (HF-HClO₄).[\[1\]](#)

3.2. Extraction Procedure

Step 1: Fraction 1 - Exchangeable and Carbonate Bound

- Weigh 1.0 g of air-dried, sieved (<2 mm) soil into a 50 mL centrifuge tube.
- Add 20 mL of 0.1 M acetic acid.

- Shake at room temperature for 16 hours on a mechanical shaker.
- Centrifuge at 3000 rpm for 20 minutes.
- Decant the supernatant into a clean collection tube. This is the F1 extract.
- Wash the residue with 20 mL of deionized water, shake for 15 minutes, centrifuge, and discard the supernatant.

Step 2: Fraction 2 - Reducible Fraction

- To the residue from Step 1, add 20 mL of 0.5 M $\text{NH}_2\text{OH}\cdot\text{HCl}$ in 0.5 M HNO_3 .
- Shake at room temperature for 16 hours.
- Centrifuge at 3000 rpm for 20 minutes.
- Decant the supernatant into a clean collection tube. This is the F2 extract.
- Wash the residue with 20 mL of deionized water, shake for 15 minutes, centrifuge, and discard the supernatant.

Step 3: Fraction 3 - Oxidizable Fraction

- To the residue from Step 2, add 5 mL of 8.8 M H_2O_2 .
- Digest at 85°C in a water bath for 1 hour with occasional agitation.
- Add another 5 mL of 8.8 M H_2O_2 and continue the digestion for another hour.
- After cooling, add 25 mL of 1.0 M $\text{CH}_3\text{COONH}_4$ (pH 2).
- Shake at room temperature for 16 hours.
- Centrifuge at 3000 rpm for 20 minutes.
- Decant the supernatant into a clean collection tube. This is the F3 extract.

- Wash the residue with 20 mL of deionized water, shake for 15 minutes, centrifuge, and discard the supernatant.

Step 4: Fraction 4 - Residual Fraction

- Transfer the residue from Step 3 to a digestion vessel.
- Perform a total digestion using aqua regia or an HF-HClO₄ mixture.[\[1\]](#)
- Dilute the digested sample to a known volume with deionized water. This is the F4 extract.

3.3. Analysis

The concentrations of cobalt and uranium in each extract (F1, F2, F3, and F4) are determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[\[5\]](#)[\[6\]](#) It is crucial to prepare matrix-matched calibration standards for accurate quantification.

Data Presentation

The results of the sequential extraction are typically presented as the concentration (e.g., in mg/kg) or the percentage of the total metal concentration found in each fraction.

Table 1: Concentration of Cobalt and Uranium in Different Geochemical Fractions

Fraction	Cobalt (mg/kg)	Uranium (mg/kg)
F1: Exchangeable & Carbonate		
F2: Reducible (Fe-Mn Oxides)		
F3: Oxidizable (Organic Matter)		
F4: Residual		
Total (Sum of F1-F4)		

Table 2: Percentage Distribution of Cobalt and Uranium in Different Geochemical Fractions

Fraction	Cobalt (%)	Uranium (%)
F1: Exchangeable & Carbonate		
F2: Reducible (Fe-Mn Oxides)		
F3: Oxidizable (Organic Matter)		
F4: Residual		
Total	100%	100%

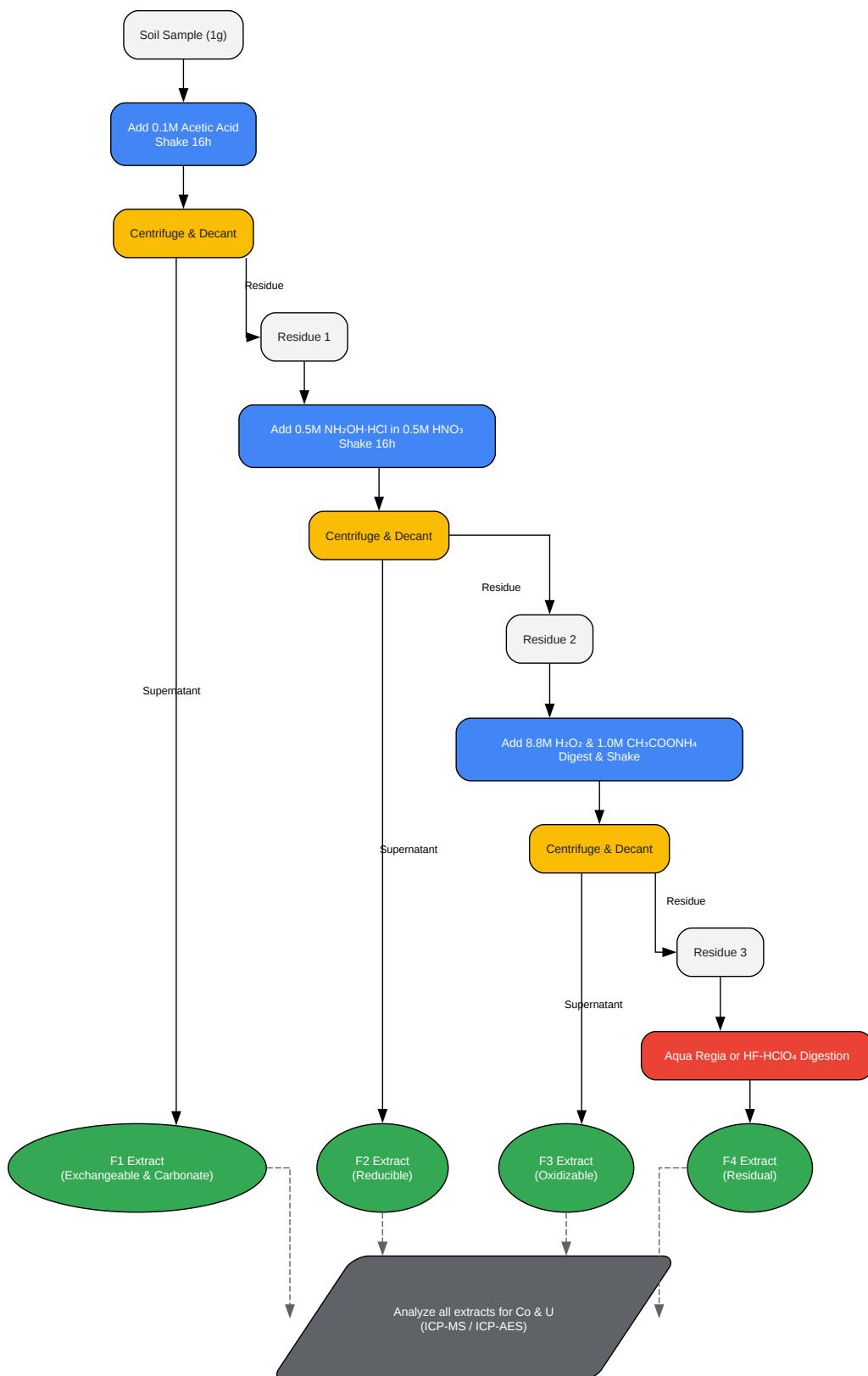
Table 3: Typical Recovery Rates for BCR Sequential Extraction

Element	Recovery Rate (%)
Cadmium (Cd)	83.7 – 104
Copper (Cu)	84.2 – 105
Manganese (Mn)	92.4 – 99.2
Nickel (Ni)	87.3 – 107.6
Lead (Pb)	85.2 – 94.0
Zinc (Zn)	96.3 – 105.7

Source: Based on data for various heavy metals using the BCR procedure.^[7] Specific recovery for Co and U should be determined experimentally.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the sequential extraction protocol.



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Caption: Sequential extraction workflow for cobalt and uranium in soil.

Quality Control and Assurance

- Certified Reference Materials (CRMs): It is highly recommended to analyze a soil CRM with known metal concentrations alongside the samples to validate the accuracy of the total digestion and the sum of the fractions.[4]
- Procedural Blanks: Carry procedural blanks through the entire extraction and analysis process to check for contamination.
- Replicates: Analyze duplicate or triplicate samples to assess the precision of the method.
- Recovery Calculation: The sum of the metal concentrations in the four fractions should be compared to the total metal concentration determined by a separate total digestion of the soil sample. The recovery should ideally be within 80-120%.

Conclusion

This sequential extraction protocol provides a framework for the fractionation of cobalt and uranium in soil samples. The resulting data on the distribution of these elements across different geochemical phases are crucial for environmental risk assessment, understanding their biogeochemical cycling, and developing effective remediation strategies. It is important to note that the fractions are operationally defined and may not represent true mineralogical phases.[2] Therefore, interpretation of the results should be done with a clear understanding of the method's limitations.

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